molecular formula C14H10N2O2S B2873432 4-{[(1E)-2-cyano-2-(thiophen-3-yl)eth-1-en-1-yl]amino}benzoic acid CAS No. 477851-25-5

4-{[(1E)-2-cyano-2-(thiophen-3-yl)eth-1-en-1-yl]amino}benzoic acid

Cat. No.: B2873432
CAS No.: 477851-25-5
M. Wt: 270.31
InChI Key: BCJZLYFPFQNUMT-WQLSENKSSA-N
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Description

4-{[(1E)-2-cyano-2-(thiophen-3-yl)eth-1-en-1-yl]amino}benzoic acid (CAS 477851-25-5) is a synthetic organic compound with a molecular formula of C14H10N2O2S and a molecular weight of 270.31 g/mol. This molecule is characterized by a benzoic acid core linked to a thiophene ring via a cyano-substituted vinylamino bridge, forming a structure that is recognized as a derivative of para-aminobenzoic acid (PABA). PABA is a well-established and versatile building block in pharmaceutical research due to its favorable drug-like properties and ability to be substituted at both the amino and carboxyl functional groups . Derivatives of PABA have demonstrated a broad spectrum of significant biological activities, including antimicrobial, anticancer, anti-Alzheimer's, and anti-inflammatory properties, making them valuable scaffolds in drug discovery . The specific incorporation of the thiophene heterocycle in this compound is of particular interest, as thiophene derivatives and related structures, such as 2-amino-3-cyano thiophenes, are actively investigated for their potential in the treatment of cancer . Furthermore, related aminobenzoic acid analogs have shown promise in targeted cancer therapies, for instance, by acting as bifunctional inhibitors for enzymes like AKR1C3 in castration-resistant prostate cancer . This compound is intended for research and development applications only, specifically in the areas of medicinal chemistry and drug discovery. It is suitable for use as a key intermediate or a lead compound in the synthesis and evaluation of novel therapeutic agents, particularly for oncology-related targets. Please Note: This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

4-[[(E)-2-cyano-2-thiophen-3-ylethenyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c15-7-12(11-5-6-19-9-11)8-16-13-3-1-10(2-4-13)14(17)18/h1-6,8-9,16H,(H,17,18)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJZLYFPFQNUMT-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC=C(C#N)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)N/C=C(/C#N)\C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1E)-2-cyano-2-(thiophen-3-yl)eth-1-en-1-yl]amino}benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-cyano-3-thiopheneacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(1E)-2-cyano-2-(thiophen-3-yl)eth-1-en-1-yl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(1E)-2-cyano-2-(thiophen-3-yl)eth-1-en-1-yl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(1E)-2-cyano-2-(thiophen-3-yl)eth-1-en-1-yl]amino}benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano group, thienyl group, and carboxylic acid moiety may play roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues can be categorized based on core functional groups:

Compound Name Molecular Formula Key Functional Groups Key Structural Differences Reference
(E)-2-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-phenylbut-3-enoic acid C₂₂H₂₂N₂O₄S Thiophene, benzoic acid, ethoxycarbonyl Ethoxycarbonyl substituent vs. cyano group
4-[[3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid C₁₉H₁₈N₂O₃S Thiazole, benzoic acid, methoxy Thiazole ring vs. thiophene; methoxy group
4-{(E)-2-[4-(But-3-en-1-yloxy)phenyl]diazen-1-yl}benzoic acid C₁₇H₁₆N₂O₃ Diazenyl linker, benzoic acid Diazenyl group vs. enamine-cyano-thiophene

Key Observations :

  • Thiophene vs. Thiazole: Replacing thiophene (in the target compound) with thiazole (as in ) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity.
  • Cyano vs. Ethoxycarbonyl: The cyano group in the target compound is a stronger electron-withdrawing group compared to ethoxycarbonyl in , which may increase reactivity in coupling reactions or influence binding to biological targets.
  • Enamine vs. Diazenyl Linkers : The enamine bridge in the target compound allows for conjugation and planarity, whereas diazenyl linkers () introduce rigidity and distinct π-π stacking behavior.

Physicochemical Properties

Property Target Compound (Inferred) (E)-2-...tetrahydrobenzo[b]thiophen-2-yl () 4-[[3-ethyl...]amino]benzoic acid ()
Molecular Weight (g/mol) ~340 (estimated) 410.48 354.4
Hydrogen Bond Donors 1 (COOH) 1 (COOH) 1 (COOH)
Hydrogen Bond Acceptors 5 (COOH, cyano, enamine) 6 (COOH, ethoxycarbonyl, enamine) 5 (COOH, thiazole, methoxy)
LogP (Predicted) ~2.8 (moderate lipophilicity) ~3.5 (higher due to ethoxycarbonyl) ~3.8 (per XLogP3 in )

Insights :

  • The target compound’s cyano group reduces LogP compared to ethoxycarbonyl analogues (), balancing lipophilicity and aqueous solubility.
  • Thiazole-containing compounds () exhibit higher topological polar surface area (87.4 Ų), suggesting greater polarity than thiophene analogues.

Crystallography and Hydrogen Bonding

  • Target Compound : Crystallographic data would likely reveal planar geometry due to the (1E)-enamine configuration, with hydrogen bonds involving the carboxylic acid group. SHELXL refinement () is standard for such analyses.
  • Analogues :
    • The triazole-thione compound in forms hexamers via N–H···O/S and O–H···S bonds, highlighting the role of hydrogen bonding in crystal packing.
    • Diazenyl derivatives () may exhibit stacking interactions due to extended conjugation.

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